N,2,5-trimethylbenzamide

Description

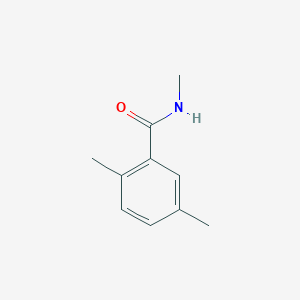

N,2,5-Trimethylbenzamide (IUPAC name: N-methyl-2,5-dimethylbenzamide) is a substituted benzamide derivative characterized by methyl groups at the 2- and 5-positions of the benzene ring and an N-methylamide functional group.

Properties

IUPAC Name |

N,2,5-trimethylbenzamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO/c1-7-4-5-8(2)9(6-7)10(12)11-3/h4-6H,1-3H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAQOUUIPHMXXOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20358939 | |

| Record name | N,2,5-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60034-93-7 | |

| Record name | N,2,5-trimethylbenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20358939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,2,5-trimethylbenzamide typically involves the acylation of an appropriate amine with a substituted benzoyl chloride. One common method is the reaction of 2,5-dimethylbenzoyl chloride with methylamine under controlled conditions. The reaction is usually carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions: N,2,5-Trimethyl

Biological Activity

N,2,5-Trimethylbenzamide is a compound of significant interest in the field of medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, biochemical pathways, and relevant research findings.

- Molecular Formula : C10H13NO

- Molecular Weight : 163.22 g/mol

- Structural Features : The compound features a benzamide structure with three methyl groups at the 2, 5, and 6 positions on the aromatic ring. This unique substitution pattern influences its biological interactions.

This compound interacts with various biological targets, primarily through enzyme inhibition and receptor binding. The presence of the trimethyl groups may enhance lipophilicity and steric effects, which can influence binding affinity and selectivity.

Target Enzymes

- Cyclooxygenase (COX) Inhibition : Similar compounds have shown potential as COX inhibitors, which are critical in reducing inflammation and pain by modulating prostaglandin synthesis.

- Tankyrase Inhibition : Research indicates that derivatives of benzamide compounds can inhibit tankyrase enzymes involved in telomere elongation and Wnt signaling pathways, which are often dysregulated in cancers .

Biological Activity

The biological activity of this compound can be summarized as follows:

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- A study demonstrated that N-(2,5-difluorophenyl)-2,4,6-trimethylbenzamide exhibited significant inhibitory activity against specific enzymes involved in cancer progression. The structure-activity relationship (SAR) highlighted the importance of substituents on the aromatic ring for enhancing inhibitory potency .

- In Vivo Studies :

- Molecular Docking Studies :

Scientific Research Applications

Chemical Synthesis and Properties

N,2,5-trimethylbenzamide can be synthesized through various methods, often involving the reaction of 2,5-dimethylbenzoyl chloride with amines. This compound serves as a versatile building block in organic synthesis due to its unique structural features.

Scientific Research Applications

This compound has been utilized in several research areas:

Organic Chemistry

- Building Block : It is widely used in the synthesis of more complex organic molecules. Its structure allows for various chemical modifications that can lead to new compounds with desired properties.

Biological Studies

- Enzyme Inhibition : The compound has been explored for its potential in studies involving enzyme inhibition and protein-ligand interactions. Its structural characteristics influence binding affinities and specificity towards biological targets .

Material Science

- Specialty Chemicals : this compound is also applied in producing specialty chemicals that require specific chemical properties for industrial applications.

Mechanistic Insights

The mechanism of action for this compound involves its interaction with molecular targets such as enzymes or receptors. The presence of methyl groups on the benzene ring affects the compound's binding affinity and specificity.

Cleavage of Tertiary Amide Bonds

A study published in Nature describes a novel approach for efficiently cleaving tertiary amide bonds using a CuBr₂/Selectfluor system. This method showcases the versatility of this compound as it can be transformed into acyl fluoride intermediates under mild conditions .

| Reaction Type | Yield (%) | Conditions |

|---|---|---|

| Acyl Fluoride Formation | 82% | CuBr₂/Selectfluor at 80°C |

| Transamidation Products | 86% | One-pot reaction following acyl fluoride formation |

Photoredox-Catalyzed Amidation

Another study highlights a photocatalyzed route to amides from benzylic alcohols mediated by visible light. This innovative method emphasizes the compound's role in synthesizing amides efficiently .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares N,2,5-trimethylbenzamide (hypothetical structure) with analogous benzamide derivatives, focusing on structural features, synthesis, and physicochemical properties.

Structural and Substituent Variations

Key Observations:

- Substituent Effects: The position of methyl groups (e.g., 2,5 vs. 3,5) significantly influences steric and electronic properties. For instance, para-substituted methyl groups (as in N,3,5-trimethylbenzamide) may enhance symmetry and crystallinity compared to ortho-substituted analogs .

- Functional Group Diversity: The presence of amino or hydroxyl groups (e.g., in 2-amino-N,3,5-trimethylbenzamide or N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide) introduces hydrogen-bonding capabilities, affecting solubility and reactivity .

Physicochemical Properties

Notable Trends:

- Crystallinity: The 2-amino-N,3,5-trimethylbenzamide exhibits a well-defined monoclinic crystal system due to intermolecular N–H···O hydrogen bonds .

- Acidity/Basicity: Predicted pKa values (~12.99) for amide derivatives suggest weak acidity, influenced by electron-withdrawing substituents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.